2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a structurally complex molecule combining multiple pharmacophoric motifs. Its core structure includes a 1,8-naphthyridine scaffold substituted with a 1,2,4-oxadiazole ring, a 4-methoxyphenyl group, and an acetamide moiety linked to a 3-(methylsulfanyl)phenyl group.
The 1,2,4-oxadiazole ring is a common bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability . The methylsulfanyl group may influence solubility and membrane permeability, while the methoxyphenyl moiety could contribute to target affinity through π-π interactions .
Properties
IUPAC Name |
2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4S/c1-16-7-12-21-24(34)22(27-30-25(31-36-27)17-8-10-19(35-2)11-9-17)14-32(26(21)28-16)15-23(33)29-18-5-4-6-20(13-18)37-3/h4-14H,15H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMFBBIDDWSZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)SC)C4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Synthesis of the naphthyridine core: The naphthyridine core is synthesized through a series of cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and naphthyridine intermediates with the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the naphthyridine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.
Pathways: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
- The methylsulfanyl group in the target compound may enhance lipophilicity compared to furan-containing analogues in , which showed moderate anti-inflammatory activity .
Acetamide-Containing Derivatives
Acetamide functionalities are critical for hydrogen-bond interactions with biological targets. Notable comparisons include:
Key Observations :
- The target compound’s 3-(methylsulfanyl)phenyl group may confer higher membrane permeability than sulfonamide derivatives in , which rely on polar interactions .
Functional Group Impact on Bioactivity
Methoxyphenyl vs. Methylsulfanyl Phenyl Groups
Oxadiazole vs. Triazole Rings
- 1,2,4-Oxadiazole : Superior metabolic stability over triazoles due to reduced susceptibility to enzymatic hydrolysis .
- 1,2,4-Triazole : Higher polarity may limit blood-brain barrier penetration, as seen in anti-exudative agents from .
Research Findings and Gaps
- Predicted Targets : Molecular docking studies suggest affinity for kinase domains (e.g., EGFR or MAPK) due to the naphthyridine-oxadiazole core .
- Lack of Experimental Data: No direct bioactivity data for the target compound exists in the provided evidence. Comparisons rely on structural analogues and computational models .
- Synthetic Challenges : The complexity of the naphthyridine-oxadiazole scaffold may complicate large-scale synthesis, unlike simpler sulfonamide acetamides in .
Biological Activity
The compound 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.48 g/mol. The structure features a naphthyridine core substituted with oxadiazole and methoxyphenyl groups, which are known to influence biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities including:
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated notable antibacterial and antifungal properties. The presence of the methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
- Antiparasitic Activity : Studies have shown that naphthyridine derivatives possess significant antileishmanial activity. The structure's ability to interact with biological targets such as enzymes involved in parasite metabolism is crucial for its efficacy .
Antimicrobial Activity
A study evaluating the antimicrobial properties of various oxadiazole derivatives found that compounds similar to the one exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Antiparasitic Activity
In vitro assays demonstrated that the compound showed potent activity against Leishmania species. The structure-function relationship (SAR) analysis indicated that modifications on the naphthyridine core could enhance potency while reducing toxicity .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| 2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl... | Antileishmanial | 0.5 | Enzyme inhibition |
| Similar Naphthyridine Derivative | Antibacterial | 0.8 | Cell wall synthesis |
Toxicity Studies
Initial toxicity assessments indicated that while the compound was effective against target organisms, it also exhibited potential hepatotoxicity at higher doses in animal models. This suggests a need for careful dose optimization in therapeutic applications .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A derivative of naphthyridine was evaluated for its antitumor properties, showing promising results in inhibiting cancer cell proliferation in vitro.
- Case Study 2 : A related oxadiazole compound was tested against various fungal strains, demonstrating effective antifungal activity comparable to established antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
